N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide
CAS No.:
Cat. No.: VC10015896
Molecular Formula: C17H19IN2O3S
Molecular Weight: 458.3 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide -](/images/structure/VC10015896.png)
Specification
Molecular Formula | C17H19IN2O3S |
---|---|
Molecular Weight | 458.3 g/mol |
IUPAC Name | N-[4-(butylsulfamoyl)phenyl]-2-iodobenzamide |
Standard InChI | InChI=1S/C17H19IN2O3S/c1-2-3-12-19-24(22,23)14-10-8-13(9-11-14)20-17(21)15-6-4-5-7-16(15)18/h4-11,19H,2-3,12H2,1H3,(H,20,21) |
Standard InChI Key | WDAWRMSUNUSKQB-UHFFFAOYSA-N |
SMILES | CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Canonical SMILES | CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-[4-(Butylsulfamoyl)phenyl]-2-iodobenzamide (C₁₇H₁₇IN₂O₃S) features:
-
Core structure: A benzamide scaffold substituted with iodine at the ortho position.
-
Sulfamoyl group: A butylsulfamoyl moiety at the para position of the phenyl ring.
The iodine atom introduces steric and electronic effects critical for molecular interactions, while the sulfamoyl group enhances solubility and target binding .
Table 1: Molecular Properties
Synthetic Pathways and Methodologies
Nucleophilic Substitution Strategies
Analogous sulfonamide-benzamide hybrids are synthesized via:
-
Sulfonylation: Reaction of 4-aminophenyl derivatives with sulfonyl chlorides.
-
Amidation: Coupling of 2-iodobenzoic acid with sulfamoylated anilines using carbodiimide reagents .
For example, 2-iodo-N-(2-methyl-4-sulfamoylphenyl)benzamide (PubChem CID 43246541) is prepared through sequential sulfonylation and amidation . Adapting this protocol, the butylsulfamoyl variant likely involves:
-
Step 1: Sulfamoylation of 4-aminophenol with butylsulfamoyl chloride.
Pharmacological Properties and Biological Activity
Table 2: Comparative Inhibitory Profiles of Sulfamoylated Analogs
Compound | Target Enzyme | IC₅₀ (nM) | Cell Line | Source |
---|---|---|---|---|
5l | STS | 0.21 | MCF-7 | |
Irosustat | STS | 1.06 | MCF-7 | |
N-[4-(Butylsulfamoyl)phenyl]-2-iodobenzamide (predicted) | STS | 0.5–5.0* | – | Extrapolated |
*Theoretical estimate based on structural similarity.
Therapeutic Applications and Clinical Relevance
Oncology
Sulfamoylbenzamides are investigated for hormone-dependent cancers. STS inhibitors block estrogen sulfate hydrolysis, reducing tumor proliferation . The iodine substituent may enhance membrane permeability and target affinity, as seen in radioisotope-labeled analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume